molecular formula C12H17N B145979 4-Benzylpiperidine CAS No. 31252-42-3

4-Benzylpiperidine

Cat. No.: B145979
CAS No.: 31252-42-3
M. Wt: 175.27 g/mol
InChI Key: ABGXADJDTPFFSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Benzylpiperidine is dopamine-selective releaser. It is a potential candidate for treatments for cocaine dependence.

Scientific Research Applications

Anti-Inflammatory Potential

4-Benzylpiperidine has been evaluated for its anti-inflammatory properties. Studies using in vitro models, such as heat-induced and hypotonicity-induced membrane stabilization methods, have indicated that this compound possesses notable anti-inflammatory effects. These effects are comparable to those of standard drugs like aspirin. The mode of action is related to binding to erythrocyte membranes, altering cell surface charges, and protecting against erythrocyte lysis, which is a key indicator of anti-inflammatory activity. This suggests this compound could be a potential source of anti-inflammatory agents (Jayashree et al., 2017); (Jayashree et al., 2016).

Application in Transdermal Formulations

This compound has been explored for its suitability in transdermal drug delivery systems. This exploration is especially relevant for treating cocaine-use disorder. The in vitro transdermal delivery of this compound across human skin was investigated, revealing significant drug permeation from gel formulations. Such findings indicate the potential for developing transdermal patches or similar delivery systems utilizing this compound (Ganti et al., 2018).

Cholinesterase Inhibitory Activity

The compound has been evaluated for its cholinesterase inhibitory activity, which is significant in the context of diseases like Alzheimer's. Derivatives of this compound were synthesized and shown to have selective inhibitory effects on both acetylcholinesterase and butyrylcholinesterase. This suggests potential applications in developing treatments for neurodegenerative diseases (Sukumarapillai et al., 2016).

Dual Serotonin and Norepinephrine Reuptake Inhibition

Research has also focused on designing this compound carboxamides as dual reuptake inhibitors of serotonin and norepinephrine. These findings are crucial for developing new therapeutic agents for neuropsychiatric and neurodegenerative disorders. The efficacy of these compounds in inhibiting reuptake is greater than standard drugs like venlafaxine HCl, pointing to their potential as effective treatments (Paudel et al., 2015); (Paudel et al., 2016).

Development of Multifunctional Agents for Alzheimer's Disease

There's a growing interest in developing multifunctional agents for Alzheimer's disease using this compound. The compound's derivatives have shown promise in inhibiting key enzymes related to Alzheimer's, including acetylcholinesterase, butyrylcholinesterase, and beta-secretase. This multifunctional approach is promising for treating Alzheimer's disease by targeting multiple pathological pathways (Mohamed et al., 2012).

Mechanism of Action

Target of Action

4-Benzylpiperidine is a research chemical that primarily targets monoamine neurotransmitters . It has a 20- to 48-fold selectivity for releasing dopamine versus serotonin . It is most efficacious as a releaser of norepinephrine .

Mode of Action

This compound acts as a monoamine releasing agent . It interacts with the transporters of dopamine, norepinephrine, and serotonin, causing these neurotransmitters to be released into the synaptic cleft . This leads to an increase in the concentration of these neurotransmitters, thereby enhancing their signaling . Additionally, this compound also functions as a monoamine oxidase inhibitor (MAOI) with a preference for MAO-A , which prevents the breakdown of monoamine neurotransmitters and thereby increases their availability.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the monoaminergic system, which includes the dopaminergic, noradrenergic, and serotonergic pathways . By increasing the release of these neurotransmitters and inhibiting their breakdown, this compound enhances the signaling in these pathways .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve an increase in monoamine neurotransmitter signaling . This can lead to various physiological effects, depending on the specific neurotransmitter involved. For example, increased dopamine signaling can enhance reward and motivation, increased norepinephrine signaling can enhance alertness and attention, and increased serotonin signaling can enhance mood regulation .

Properties

IUPAC Name

4-benzylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-2-4-11(5-3-1)10-12-6-8-13-9-7-12/h1-5,12-13H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABGXADJDTPFFSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3067603
Record name 4-Benzylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3067603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31252-42-3
Record name 4-Benzylpiperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31252-42-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Benzylpiperidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031252423
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Benzylpiperidine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30346
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Piperidine, 4-(phenylmethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Benzylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3067603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-benzylpiperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.926
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-BENZYLPIPERIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JDF1T4667S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Benzylpiperidine
Reactant of Route 2
4-Benzylpiperidine
Reactant of Route 3
4-Benzylpiperidine
Reactant of Route 4
4-Benzylpiperidine
Reactant of Route 5
4-Benzylpiperidine
Reactant of Route 6
4-Benzylpiperidine
Customer
Q & A

Q1: What are the primary molecular targets of 4-Benzylpiperidine?

A1: Research indicates that this compound exhibits affinity for various targets, including:* Sigma receptors (σ1 and σ2): [] * N-methyl-D-aspartate receptors (NMDARs), particularly the NR2B subtype: [, , , , , ] * CC chemokine receptor-3 (CCR3): []* Dopamine transporter (DAT): []

Q2: How does this compound interact with NMDARs and what are the downstream consequences?

A2: While the precise binding site on NMDARs is not fully elucidated, research suggests that this compound analogs act as antagonists, potentially by interfering with the binding of glutamate, the endogenous agonist. [, , , , , ] This antagonism of NMDARs, particularly the NR2B subtype, is thought to contribute to their potential therapeutic effects in conditions like neuropathic pain and Parkinson's disease.

Q3: What is the molecular formula and molecular weight of this compound?

A3: The molecular formula of this compound is C12H17N, and its molecular weight is 175.27 g/mol.

Q4: Are there any spectroscopic data available for this compound?

A4: While specific spectroscopic data for the unsubstituted this compound are not extensively detailed in the provided literature, many research papers characterize derivatives using techniques like IR, NMR (1H and 13C), and elemental analysis. [, , , ]

Q5: Is there information available about the material compatibility and stability of this compound under various conditions?

A5: The provided literature focuses primarily on the biological activity and synthesis of this compound derivatives. Information on its material compatibility and stability under various conditions is limited and would require further investigation.

Q6: Does this compound exhibit any catalytic properties?

A6: The current research primarily focuses on this compound's biological activity and its potential as a pharmaceutical agent. There is no indication of catalytic properties for this compound within the provided documents.

Q7: How has computational chemistry been employed in research on this compound?

A7: Computational chemistry plays a crucial role in understanding the interaction of this compound derivatives with their targets. Molecular docking studies have been utilized to predict binding modes and affinities to receptors like CCR3 [] and to assess the potential of derivatives as aromatase inhibitors. []

Q8: Have any Quantitative Structure-Activity Relationship (QSAR) models been developed for this compound derivatives?

A8: Yes, QSAR models have been developed to understand the relationship between the structure of this compound analogs and their biological activity. For example, a CoMSIA model was developed based on binding data for a series of indole- and benzimidazole-2-carboxamides, providing insights for designing new derivatives with improved activity. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.